molecular formula C9H6FNO B1445392 4-Acetyl-3-fluorobenzonitrile CAS No. 1352144-78-5

4-Acetyl-3-fluorobenzonitrile

Cat. No. B1445392
M. Wt: 163.15 g/mol
InChI Key: FPUKFDAMYXSCGA-UHFFFAOYSA-N
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Description

4-Acetyl-3-fluorobenzonitrile is an organic compound primarily used as an intermediate chemical in the synthesis of multiple products in the chemical industry. It has a CAS Number of 1352144-78-5 and a molecular weight of 163.15 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-acetyl-3-fluorobenzonitrile. The InChI code is 1S/C9H6FNO/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

4-Acetyl-3-fluorobenzonitrile is a solid at room temperature .

Scientific Research Applications

Electrochemical Properties

  • The electrochemical reduction of carbon-fluorine bonds in fluoro-benzonitriles, including compounds similar to 4-Acetyl-3-fluorobenzonitrile, has been analyzed. This research provides insights into the mechanistic analysis employing Marcus–Hush quadratic activation-driving force relation, indicating potential applications in electrochemical sensors or organic synthesis methodologies (Muthukrishnan & Sangaranarayanan, 2007).

Structural and Electronic Properties

  • Studies on the energetic, structural, and electronic properties of monofluorobenzonitriles, which are closely related to 4-Acetyl-3-fluorobenzonitrile, help understand the effects of fluorination on these compounds. These insights are crucial for designing new materials with desired electronic and photophysical properties (Silva et al., 2012).

Synthesis and Reactivity

  • The synthesis of derivatives of 4-Acetyl-3-fluorobenzonitrile, such as 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, demonstrates the compound's versatility in organic synthesis, offering pathways to new chemical entities for pharmaceutical or materials science applications (Liu Zao, 2005).

Radiopharmaceutical Applications

  • The development of radiofluorinated compounds, including derivatives of 4-fluorobenzonitrile, highlights the potential use of 4-Acetyl-3-fluorobenzonitrile in the synthesis of radiopharmaceuticals for diagnostic imaging or therapy. This application is particularly relevant in the development of low-molecular-weight radiopharmaceuticals (Zlatopolskiy et al., 2012).

Pharmaceutical Research

  • The compound's derivatives have been studied for biological activities, such as inhibitors for hepatitis B, showcasing the potential of 4-Acetyl-3-fluorobenzonitrile in the development of new therapeutics (Ivashchenko et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful. It has several hazard statements including H302, H312, H315, H319, H332, H335, which indicate various hazards such as harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-acetyl-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUKFDAMYXSCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-3-fluorobenzonitrile

CAS RN

1352144-78-5
Record name 4-acetyl-3-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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